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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)propan-2-ol

CAS No.: 343270-59-7

Cat. No.: B2921877

Get Quote

An In-Depth Technical Guide to 1-(3-Chlorophenyl)propan-2-ol and Related Phenylpropanoid

Intermediates

Abstract
Substituted phenylpropanols, particularly those featuring a chlorophenyl moiety, represent a

critical class of intermediates in the synthesis of pharmaceutically active compounds. This

technical guide centers on the chemical properties, synthesis, and characterization of 1-(3-
Chlorophenyl)propan-2-ol (CAS 343270-59-7). Due to the limited availability of specific

experimental data for this exact regioisomer in public literature, this document provides a

comprehensive overview by leveraging established data from closely related structural

analogues, precursors, and isomers. By examining the synthesis of related ketones and

isomeric alcohols, we provide field-proven insights into the probable synthetic routes, analytical

characteristics, and safe handling protocols relevant to the target compound. This guide is

intended for researchers, chemists, and drug development professionals seeking a robust

technical foundation for working with this family of molecules.
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The precise placement of the hydroxyl group on the propane chain significantly influences the

physical and chemical properties of chlorophenyl propanol isomers. While experimental data

for 1-(3-Chlorophenyl)propan-2-ol is scarce, we can infer its properties by comparing them

with its more thoroughly documented precursor, 1-(3-Chlorophenyl)propan-1-one, and its

regioisomer, 1-(3-Chlorophenyl)propan-1-ol.

Property

1-(3-
Chlorophenyl)prop
an-2-ol (Target
Compound)

1-(3-
Chlorophenyl)prop
an-1-one
(Precursor)

1-(3-
Chlorophenyl)prop
an-1-ol (Isomer)

IUPAC Name

1-(3-

Chlorophenyl)propan-

2-ol

1-(3-

Chlorophenyl)propan-

1-one[1]

1-(3-

Chlorophenyl)propan-

1-ol[2]

Synonyms -

m-

Chloropropiophenone,

3'-

Chloropropiophenone[

1][3]

1-(3-chlorophenyl)-1-

propanol[2]

CAS Number 343270-59-7 34841-35-5[1]
Not explicitly found,

distinct from target

Molecular Formula C₉H₁₁ClO C₉H₉ClO[1] C₉H₁₁ClO[2]

Molecular Weight 170.64 g/mol 168.62 g/mol [1] 170.64 g/mol [2]

Appearance
Predicted: Colorless

to pale yellow liquid

White to off-white

crystalline powder[4]
-

Boiling Point
Predicted: Lower than

precursor

240–242 °C

(decomposes)[4]
-

Melting Point
Predicted: Not

applicable (liquid)
34–36 °C[4] -

Solubility
Predicted: Soluble in

organic solvents

Soluble in MDC,

chloroform, EDC[4]
-
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Synthesis Strategies and Experimental Protocols
The synthesis of 1-(3-Chlorophenyl)propan-2-ol is logically achieved through the reduction of

a corresponding ketone or via organometallic addition to an aldehyde. The following protocols

describe established methods for related compounds, which serve as a validated blueprint for

accessing the target molecule.

Pathway A: Ketone Reduction Pathway B: Proposed Grignard Route

1-(3-Chlorophenyl)propan-1-one
(m-Chloropropiophenone)

1-(3-Chlorophenyl)propan-1-ol
(Isomer)

Reduction
(e.g., NaBH₄, H₂/Catalyst)

3-Chlorobenzyl Halide

3-Chlorophenylacetaldehyde

Acetaldehyde
Synth Equivalent

1-(3-Chlorophenyl)propan-2-ol
(Target Compound)

Grignard Reaction
(CH₃MgBr)

Click to download full resolution via product page

Caption: Key synthetic pathways to chlorophenyl propanol isomers.

Protocol 2.1: Synthesis of 1-(3-Chlorophenyl)propan-1-ol
via Ketone Reduction
This protocol details the reduction of the commercially available ketone precursor, 3'-

Chloropropiophenone, to its corresponding secondary alcohol, a regioisomer of the target

compound. This is a foundational reaction in organic synthesis.
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Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently

reduces ketones to secondary alcohols. The use of an alcoholic solvent like methanol not only

dissolves the substrate but also participates in the reaction mechanism by protonating the

intermediate alkoxide. The reaction is performed at a reduced temperature initially to control

the exothermic reaction rate.

Methodology:

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(3-

Chlorophenyl)propan-1-one (1.0 eq) in methanol.

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 eq) to the cooled solution in

small portions over 15-20 minutes to manage gas evolution and the exotherm.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at

room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

Quenching: Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) until

the solution is neutral or slightly acidic (pH ~6-7).

Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with

ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column

chromatography on silica gel.

Protocol 2.2: Asymmetric Synthesis of a Chiral Hydroxy
Ketone Intermediate
For applications in drug development, stereochemical control is paramount. The Sharpless

asymmetric dihydroxylation provides a reliable method for producing chiral intermediates. The

synthesis of (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone demonstrates this principle.[5][6]
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Causality: The AD-mix-β reagent contains a chiral ligand that directs the osmium-catalyzed

dihydroxylation of an alkene to one specific face, resulting in a high yield of a single enantiomer

of the diol, which is then further transformed into the desired hydroxy ketone.[5][6]

Methodology:

Setup: Prepare a mixture of AD-mix-β and methanesulfonamide (CH₃SO₂NH₂) in a tert-butyl

alcohol-water solvent system.[6]

Cooling: Cool the mixture to 0 °C in an ice bath.[6]

Substrate Addition: Add (E/Z)-1-(3-chlorophenyl)prop-1-ene to the cooled mixture.[5][6]

Reaction: Stir the reaction vigorously at 0 °C for approximately 16 hours.[5][6]

Quenching: Add sodium sulfite and stir for an additional hour to quench the reaction.[6]

Isolation: Filter the mixture through Celite and wash with an appropriate organic solvent

(e.g., ether).[6]

Workup: Separate the aqueous and organic layers. The organic phase is then dried, filtered,

and concentrated.[6]

Purification: The crude product is purified by column chromatography to yield the

enantiomerically enriched hydroxy ketone.[6]

Spectroscopic and Analytical Characterization
Unambiguous structural confirmation relies on a combination of spectroscopic techniques.

While experimental spectra for 1-(3-Chlorophenyl)propan-2-ol are not readily available, its

expected spectral characteristics can be accurately predicted based on fundamental principles

and data from analogous structures.[7]
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Caption: Standard analytical workflow for structural confirmation.

Predicted NMR Data for 1-(3-Chlorophenyl)propan-2-ol
The following table outlines the expected signals in the ¹H and ¹³C NMR spectra. These

predictions are crucial for guiding the characterization of a newly synthesized batch.

¹H NMR

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Aromatic 7.10 - 7.30 Multiplet (m) 4H Ar-H

Methine 3.90 - 4.10
Sextet or

Multiplet
1H CH-OH

Methylene 2.70 - 2.90 Doublet (d) 2H Ar-CH₂

Hydroxyl 1.50 - 2.50
Broad Singlet (br

s)
1H -OH

Methyl 1.15 - 1.25 Doublet (d) 3H -CH₃
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¹³C NMR
Predicted Chemical Shift
(δ, ppm)

Assignment

Aromatic 140 - 142 C-ipso (C-Cl)

Aromatic 133 - 135 C-ipso (C-CH₂)

Aromatic 125 - 130 Ar-CH

Methine 68 - 72 CH-OH

Methylene 42 - 46 Ar-CH₂

Methyl 22 - 25 -CH₃

Safety, Handling, and Stability
Proper handling of chlorophenyl derivatives is essential to ensure laboratory safety. The

information provided is synthesized from safety data sheets of related compounds and

represents best practices.[8][9][10][11]
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Aspect Guideline Rationale

Personal Protective Equipment

(PPE)

Wear safety glasses/goggles,

chemical-resistant gloves (e.g.,

nitrile), and a lab coat.[8]

To prevent skin and eye

contact, which may cause

irritation.[8]

Handling

Use only in a well-ventilated

area or a chemical fume hood.

[8] Avoid breathing vapors or

mists. Wash hands thoroughly

after handling.[8]

To minimize inhalation

exposure. Chlorinated organic

compounds can have

toxicological effects.

Storage

Store in a cool, dry, well-

ventilated place in a tightly

closed container.[8] Keep

away from heat, sparks, and

open flames.[11]

To prevent degradation and

minimize vapor pressure.

Alcohols can be flammable.

[10]

Incompatibilities
Strong oxidizing agents, strong

acids, strong bases.[8][10]

These materials can react

violently or cause

decomposition of the alcohol.

[10]

Disposal

Dispose of contents/container

to an approved waste disposal

plant in accordance with local,

state, and federal regulations.

[8]

To prevent environmental

contamination.

Applications in Research and Development
1-(3-Chlorophenyl)propan-2-ol and its related isomers are valuable building blocks in

medicinal chemistry and fine chemical synthesis. Their utility stems from the presence of

multiple reactive sites: the hydroxyl group, which can be further functionalized, and the

chlorophenyl ring, which can participate in cross-coupling reactions.

Pharmaceutical Intermediates: These structures are precursors to more complex molecules,

including Central Nervous System (CNS)-active agents.[4] The related compound 3-
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dimethylamino-1-phenyl-1-(m-chlorophenyl)propan-2-ol has been identified as a mood-

modifying agent.[12]

Building Blocks for Synthesis: They serve as key starting materials for creating libraries of

compounds for drug discovery screening. The reactive carbonyl group in the precursor

ketone enables a wide range of chemical transformations like condensation and alkylation.[4]

Conclusion
While 1-(3-Chlorophenyl)propan-2-ol (CAS 343270-59-7) is not extensively documented on

its own, a thorough understanding of its properties and synthesis can be constructed from the

wealth of information available for its isomers and precursors. The synthetic protocols,

analytical predictions, and safety guidelines presented in this guide provide a solid,

scientifically-grounded framework for professionals engaged in the synthesis and application of

this important class of chemical intermediates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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